

Application Notes and Protocols: Auramine O Staining for Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: Auramine

Cat. No.: B1663534

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For Detection of Acid-Fast Bacilli in Histological Sections

Introduction

Auramine O is a fluorescent dye used for the detection of acid-fast bacilli, primarily Mycobacterium species, in clinical and research samples. This method offers a higher sensitivity and faster screening time compared to the traditional Ziehl-Neelsen staining method. The mycolic acid in the cell wall of acid-fast organisms forms a stable complex with the **Auramine O** dye.^{[1][2]} This complex resists decolorization with acid-alcohol and fluoresces a bright yellow or reddish-orange under a fluorescent microscope, allowing for rapid identification against a dark, non-fluorescent background.^{[1][2][3]} Potassium permanganate is typically used as a counterstain to quench background fluorescence.^{[1][2]} These application notes provide a detailed protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

The high lipid and mycolic acid content of the mycobacterial cell wall makes it resistant to conventional staining methods. **Auramine O**, a fluorochrome dye, penetrates the cell wall and binds to the mycolic acid.^{[1][2]} Once stained, the bond is strong enough to resist differentiation by an acid-alcohol solution. Other cells and bacteria are decolorized and are then counterstained with potassium permanganate, which helps to eliminate non-specific

fluorescence.[2] When viewed with a fluorescence microscope, the acid-fast bacilli appear as bright, luminous rods against a dark background.[1][2]

Experimental Protocol

This protocol is designed for use with formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

- Xylene or a xylene substitute
- Ethanol (100%, 95%, and 70%)
- Distilled or deionized water
- **Auramine O** staining solution (see preparation below)
- Acid-alcohol decolorizer (see preparation below)
- Potassium permanganate counterstain (see preparation below)
- Fluorescence microscope with appropriate filter set for **Auramine O** (excitation peak ~460 nm, emission peak ~550 nm)
- Coplin jars or staining dishes
- Mounting medium (fluorescence compatible)
- Cover slips
- Control slides (positive and negative)

Reagent Preparation

Reagent	Formulation
Auramine O Staining Solution	Auramine O: 0.1 g Phenol (melted): 3 mL Glycerol: 75 mL Distilled Water: 50 mL
Acid-Alcohol Decolorizer	Hydrochloric Acid (concentrated): 0.5 mL Ethanol (70%): 100 mL
Potassium Permanganate Counterstain	Potassium Permanganate: 0.5 g Distilled Water: 100 mL

Staining Procedure

A summary of the staining times is provided in the table below.

Step	Reagent	Incubation Time
1	Xylene	2 x 5 minutes
2	100% Ethanol	2 x 3 minutes
3	95% Ethanol	1 x 3 minutes
4	70% Ethanol	1 x 3 minutes
5	Distilled Water	5 minutes
6	Auramine O Staining Solution	15 minutes
7	Distilled Water	Rinse
8	Acid-Alcohol Decolorizer	2 minutes
9	Distilled Water	Rinse
10	Potassium Permanganate Counterstain	2 minutes
11	Distilled Water	Rinse

Detailed Method

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.
 - Immerse slides in 100% ethanol for 3 minutes. Repeat with fresh 100% ethanol for another 3 minutes.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse slides in distilled water for 5 minutes.[\[4\]](#)
- Staining:
 - Flood the slides with **Auramine O** staining solution and incubate for 15 minutes.[\[1\]](#)
 - Rinse gently with distilled water.
- Differentiation:
 - Decolorize with acid-alcohol for 2 minutes.[\[1\]](#)
 - Rinse thoroughly with distilled water.
- Counterstaining:
 - Flood the slides with 0.5% potassium permanganate solution for 2 minutes. Note: Over-exposure to the counterstain may quench the fluorescence of the acid-fast bacilli.[\[1\]](#)[\[2\]](#)
 - Rinse gently with distilled water.
- Dehydration and Mounting:
 - Dehydrate the sections through ascending grades of alcohol (70%, 95%, 100%) for 2-3 minutes each.
 - Clear in xylene for 2 x 3 minutes.

- Mount with a fluorescence-compatible mounting medium and a coverslip.

Quality Control

It is essential to include a known positive control (a section containing acid-fast bacilli) and a negative control (a section without acid-fast bacilli) with each staining run to ensure the validity of the results.[1]

Data Presentation

Summary of Staining Protocol Parameters

Parameter	Specification
Primary Stain	Auramine O Solution
Incubation Time	15 minutes
Decolorizer	0.5% Acid-Alcohol
Incubation Time	2 minutes
Counterstain	0.5% Potassium Permanganate
Incubation Time	2 minutes
Expected Result (Positive)	Bright yellow to reddish-orange fluorescent bacilli
Expected Result (Negative)	No fluorescent bacilli, dark background

Visualization of Experimental Workflow



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Caption: Workflow of **Auramine O** staining for paraffin-embedded tissues.

Interpretation of Results

- Positive: Acid-fast bacilli will fluoresce bright yellow or reddish-orange against a dark background.[3] They typically appear as slender, slightly curved rods.
- Negative: The tissue background will appear dark with no fluorescent organisms visible.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No fluorescence of positive control	- Inactive staining solution- Excessive decolorization- Excessive counterstaining	- Prepare fresh Auramine O solution- Reduce decolorization time- Reduce counterstaining time[1][2]
Weak fluorescence	- Old staining solution- Fading of fluorescence	- Prepare fresh Auramine O solution- Examine slides promptly after staining
High background fluorescence	- Incomplete decolorization- Insufficient counterstaining	- Increase decolorization time- Increase counterstaining time slightly
Crystals on the slide	- Stain not properly dissolved or filtered	- Filter the Auramine O solution before use

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